4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide
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Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of phthalic anhydride with primary amines under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF) and catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact . For example, the synthesis of isoindoline-1,3-dione derivatives under solventless conditions involves simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of dopamine receptors, particularly the D2 receptor, by binding to its allosteric site . This interaction can influence neurotransmitter release and signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, known for its antitumor and immunomodulatory properties.
Pomalidomide: Another isoindoline-1,3-dione derivative with similar therapeutic applications as lenalidomide.
Uniqueness
4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide is unique due to its specific substitution pattern and the presence of the N,N-bis(2-methylpropyl) group, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-14(2)12-21(13-15(3)4)18(23)10-7-11-22-19(24)16-8-5-6-9-17(16)20(22)25/h5-6,8-9,14-15H,7,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKUVNBLLAVQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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